molecular formula C14H9Br2ClO2 B1270443 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 261633-40-3

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde

Cat. No. B1270443
M. Wt: 404.48 g/mol
InChI Key: OZTZSBCQUZOQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multi-step reactions, starting from simpler aromatic compounds. For example, Tuoping Hu (2006) described the preparation of a related compound through the reaction of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and 4-(4-chlorobenzyl)oxy)benzaldehyde, highlighting the versatile nature of benzaldehyde derivatives in organic synthesis (Tuoping Hu, 2006).

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is characterized by their ability to form stable conformations and engage in intramolecular interactions. For instance, the crystal packing of some derivatives is consolidated by intermolecular C—H⋯O hydrogen bonds, as shown in the study by Xiao-Ya Wang et al. (2008), which discusses the structural aspects of a Schiff base unit derived from benzaldehyde (Xiao-Ya Wang, Guo-Biao Cao, Tao Yang, 2008).

Chemical Reactions and Properties

Benzaldehyde derivatives participate in various chemical reactions, showcasing a range of reactivities based on their functional groups. The study by B. B. Sarma et al. (2015) demonstrates the oxygenation of methylarenes to benzaldehyde derivatives, presenting a sustainable method with high atom economy and efficiency (B. B. Sarma, I. Efremenko, R. Neumann, 2015).

Physical Properties Analysis

The physical properties of 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde, such as melting point, boiling point, solubility, and crystal structure, can be inferred from studies on similar compounds. These properties are essential for handling the compound and predicting its behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for undergoing a range of chemical transformations, are crucial for its application in synthetic chemistry. The work by M. B. Gazizov et al. (2016) on synthesizing and exploring the reactivity of a dibromomethylbenzenecarbaldehyde derivative provides insight into the versatility of benzaldehyde derivatives in chemical synthesis (M. B. Gazizov, S. Ivanova, L. R. Bagauva, R. Khairullin, R. Z. Musin, 2016).

Scientific Research Applications

Schiff Base Formation and Crystal Structure Analysis

  • The compound has been used in the synthesis of a Schiff base, formed by reacting with 4-hydroxy-benzohydrazide. This process results in a structure with significant hydrogen bonding, forming layers parallel to the bc plane, which is noteworthy for its crystallographic properties (Xiao-Ya Wang, Guo-Biao Cao, & Tao Yang, 2008).

Catalysis and Oxidation Processes

  • It is involved in the oxidation process of benzyl alcohol to benzaldehyde. This is significant in industries like cosmetics, perfumery, and pharmaceuticals, where benzaldehyde is a critical component (Rajesh Sharma, K. Soni, & A. Dalai, 2012).
  • In another study, it contributed to the development of an efficient method for oxidizing benzyl alcohols to benzaldehydes, showcasing its role in selective and high-yield chemical transformations (Zhongzhou Li, Wei Zhu, Jinlong Bao, & Xinzhuo Zou, 2014).

Synthesis of Complex Compounds

Photocatalysis Research

Medical Applications

Safety And Hazards

This compound is for R&D use only and not for medicinal, household, or other uses . For more detailed safety information, please refer to its Material Safety Data Sheet .

properties

IUPAC Name

3,5-dibromo-4-[(2-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2ClO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTZSBCQUZOQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363468
Record name 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde

CAS RN

261633-40-3
Record name 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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